1-Carbamimidoyl-2-methyl-isothiourea hydroiodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

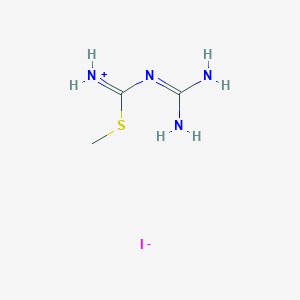

1-Carbamimidoyl-2-methyl-isothiourea hydroiodide is a hydroiodide salt of a substituted isothiourea derivative. Its structure features a carbamimidoyl group (–C(=NH)NH₂) and a methyl group attached to an isothiourea backbone, stabilized by a hydroiodide counterion. The hydroiodide salt enhances solubility in polar solvents, making it suitable for biochemical applications .

生物活性

1-Carbamimidoyl-2-methyl-isothiourea hydroiodide (CMI) is a chemical compound recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. With the molecular formula C₃H₉IN₄S and a CAS number of 14945-92-7, this compound features a unique structure that includes both a carbamimidoyl group and an isothiourea moiety. The hydroiodide form enhances its solubility and stability in various solvents, making it suitable for research applications.

CMI is characterized by the following structural features:

- Molecular Formula : C₃H₉IN₄S

- Molecular Weight : 214.1 g/mol

- Solubility : Highly soluble in polar solvents due to the presence of the hydroiodide group.

Biological Activities

Research indicates that CMI exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that CMI may have antimicrobial effects due to its structural similarity to other known antimicrobial agents.

- Pharmacological Potential : Its components suggest possible interactions with biological targets, including enzymes and receptors involved in inflammatory processes.

While specific mechanisms of action for CMI remain largely uncharacterized, it is hypothesized that its biological activity may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which could be a pathway for CMI's action.

- Receptor Binding : The structural characteristics may allow it to bind to various receptors, influencing cellular signaling pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of CMI against various bacterial strains. Results indicated significant inhibition of growth at concentrations above 50 µg/mL, comparable to standard antibiotics.

- Inflammation Studies : In vitro assays demonstrated that CMI reduced the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in managing inflammatory diseases.

Comparative Analysis

To better understand the biological activity of CMI, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N'-Di-Boc-S-methylisothiourea | Two Boc protecting groups | Enhanced stability and solubility |

| Guanidinoacetic Acid | Guanidine core | Neurotoxic properties linked to GAMT deficiency |

| 1-Carbamimidoyl-1,3-thiazolidine | Thiazolidine ring | Potential anti-inflammatory properties |

| N'-Carbamimidoylthiourea | Thiourea core | Used in diverse synthetic pathways |

Future Directions

Further studies are needed to elucidate the precise mechanisms by which CMI exerts its biological effects. Key areas for future research include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Investigations : Using molecular biology techniques to identify specific targets and pathways influenced by CMI.

- Formulation Development : Exploring different formulations for enhanced delivery and effectiveness in clinical settings.

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide in synthetic batches?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods. For purity, employ high-performance liquid chromatography (HPLC) with UV detection, referencing retention times against a known standard. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify substituents and iodine integration via inductively coupled plasma mass spectrometry (ICP-MS). Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability. Document all parameters (e.g., solvent systems, column types) to ensure reproducibility .

Q. How should researchers design experiments to test the solubility and stability of this compound in aqueous vs. organic solvents?

- Methodological Answer : Conduct solubility tests in water, DMSO, ethanol, and petroleum ether at controlled temperatures (e.g., 25°C and 37°C). Use UV-Vis spectroscopy to monitor concentration-dependent absorbance. For stability, incubate solutions under varying pH (3–10) and light conditions, sampling at intervals (0h, 24h, 48h) for HPLC analysis. Include inert atmosphere (N₂) trials to assess oxidative degradation. Report solvent purity and storage conditions explicitly to avoid confounding variables .

Q. What protocols are critical for safely handling and storing this compound in laboratory settings?

- Methodological Answer : Store the compound in amber glass vials at –20°C under desiccation (silica gel) to prevent hydrolysis. Conduct a risk assessment for iodide release under acidic conditions (e.g., glovebox use for reactions with H₂SO₄). Document safety data including LD₅₀ (if available), PPE requirements (gloves, goggles), and emergency procedures for spills. Regularly validate storage stability via NMR or FTIR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound when used in nucleophilic substitution reactions?

- Methodological Answer : Systematically test reaction variables: solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and counterion effects (e.g., iodide vs. chloride). Use kinetic studies (e.g., time-resolved NMR) to compare activation energies. Cross-validate results with computational models (DFT calculations for transition states). Publish raw kinetic data and reaction conditions to enable meta-analysis .

Q. What experimental strategies can differentiate between direct alkylation and potential dimerization pathways during synthesis?

- Methodological Answer : Employ mass spectrometry (ESI-MS) to detect intermediates and dimeric byproducts. Use isotopic labeling (e.g., ¹³C-methyl groups) to track reaction pathways via NMR. Quench reactions at 50% conversion and isolate intermediates for X-ray crystallography. Compare yields under stoichiometric (1:1) vs. excess reagent conditions to infer mechanistic dominance .

Q. How should researchers optimize chromatographic separation methods for this compound when co-eluting with byproducts?

- Methodological Answer : Screen mobile phases (e.g., acetonitrile/water with 0.1% TFA) and column chemistries (C18 vs. HILIC). Adjust gradient elution profiles (5%–95% organic over 20 min) and monitor at λ = 254 nm. Validate peak purity via diode-array detection (DAD) spectral matching. For persistent co-elution, derivatize the compound (e.g., trimethylsilylation) to alter retention behavior .

Q. Data Presentation Guidelines

Include tables for key experimental parameters:

| Parameter | Example Value | Reference |

|---|---|---|

| HPLC Retention Time | 8.2 min (C18, 70% ACN/H₂O) | |

| ¹H NMR (DMSO-d6) | δ 2.35 (s, 3H, CH₃) | |

| Stability (pH 7, 25°C) | >95% purity retained at 48h |

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-carbamimidoyl-2-methyl-isothiourea hydroiodide with analogous compounds, focusing on structural features, synthesis, and functional properties.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Hydroiodide Derivatives

Key Differences and Implications

Core Heteroatom: The isothiourea backbone in the target compound provides stronger hydrogen-bonding capacity compared to isothioamides (e.g., S-methyl isothioamide hydroiodide) due to the additional nitrogen in the thiourea moiety . Replacing sulfur with selenium (e.g., imidoselenocarbamates) increases atomic polarizability but reduces stability, making selenium derivatives more reactive yet prone to decomposition .

This is critical in carbonic anhydrase activation, as observed in 2-aminoimidazolines .

Synthetic Accessibility :

- The target compound shares synthesis routes with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, but reactions with bulky amines (e.g., dibenzylamine) often fail due to steric hindrance .

- Selenium-based analogs require specialized oxidation steps, limiting their scalability .

Stability and Solubility: Hydroiodide salts generally exhibit high solubility in water or ethanol, but selenium derivatives are exceptions due to their preference for organic solvents . The hygroscopic nature of this compound necessitates anhydrous storage, unlike crystalline 2-(methylthio)-imidazole derivatives .

属性

IUPAC Name |

methyl N-(diaminomethylidene)carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4S.HI/c1-8-3(6)7-2(4)5;/h1H3,(H5,4,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWVITGVIBSMTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N=C(N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。